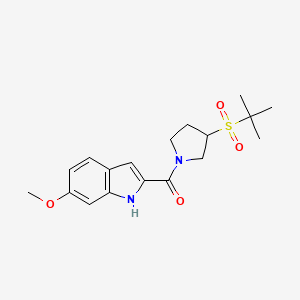
(3-(tert-butylsulfonyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The tert-butylsulfonyl group is a sulfonyl group attached to a tert-butyl group, and methoxy refers to an oxygen atom bonded to a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The indole group could be formed through a Fischer indole synthesis or some other method . The tert-butylsulfonyl group and the methoxy group would likely be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and indole rings, as well as the tert-butylsulfonyl and methoxy substituents . The exact structure would depend on the positions of these substituents on the rings .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the functional groups present in the molecule. For instance, the pyrrolidine ring might undergo reactions at the nitrogen atom . The indole group is also reactive and can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the functional groups it contains, and the presence of any chiral centers .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Pyrrolidine Scaffold Utilization
The pyrrolidine ring, a core component of this compound, is widely used in medicinal chemistry due to its versatility and the ability to enhance bioactivity. It contributes to the stereochemistry of molecules and allows for efficient exploration of pharmacophore space . This compound could be used to design novel biologically active compounds with potential therapeutic applications.
Anti-Inflammatory Agents: FLAP Inhibition
Compounds with a similar structure have been shown to act as inhibitors of 5-Lipoxygenase-Activating Protein (FLAP), which is involved in the synthesis of proinflammatory leukotrienes . This suggests that our compound could be explored for its efficacy in reducing inflammation, potentially leading to new treatments for conditions like asthma.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-tert-butylsulfonylpyrrolidin-1-yl)-(6-methoxy-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-18(2,3)25(22,23)14-7-8-20(11-14)17(21)16-9-12-5-6-13(24-4)10-15(12)19-16/h5-6,9-10,14,19H,7-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTSRUDCDMMQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC3=C(N2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(tert-butylsulfonyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(tert-butyl)amino]sulfonyl}phenyl)-2-(1,2,4-triazolyl)acetamide](/img/structure/B2968484.png)
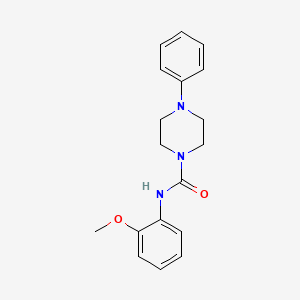

![1-{8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2968487.png)

![2-[3-[[(E)-2-Phenylethenyl]sulfonylamino]propanoylamino]-N-propylpropanamide](/img/structure/B2968490.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)propanamide](/img/structure/B2968491.png)
![2-[benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2968492.png)

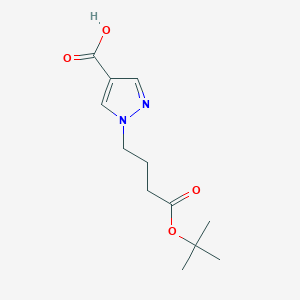
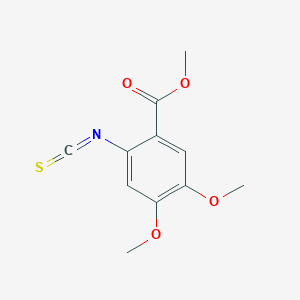
![(3Ar,6aS)-3a-(pyrrolidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2968498.png)
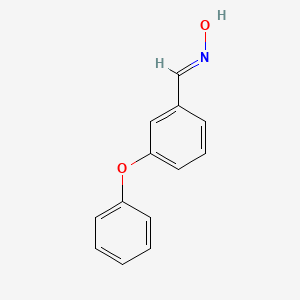
![2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2968505.png)